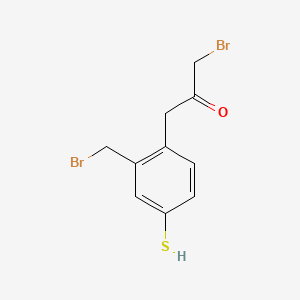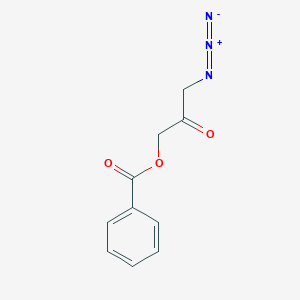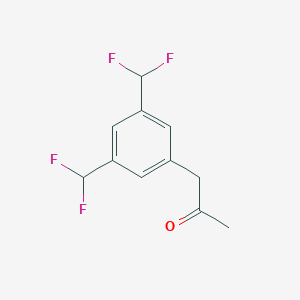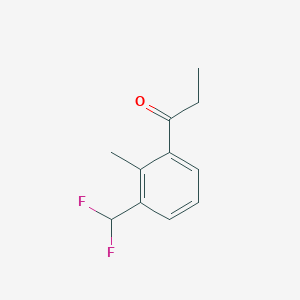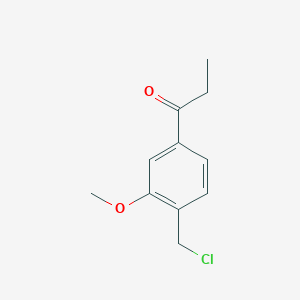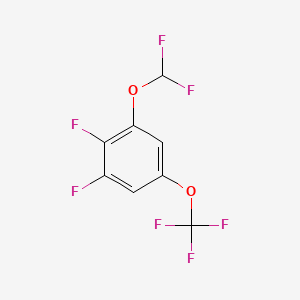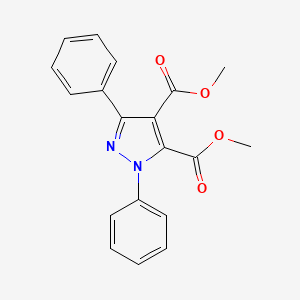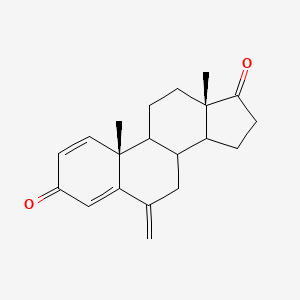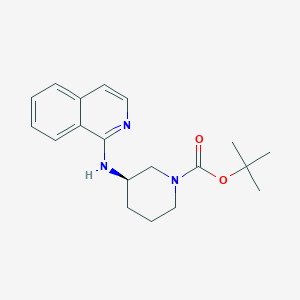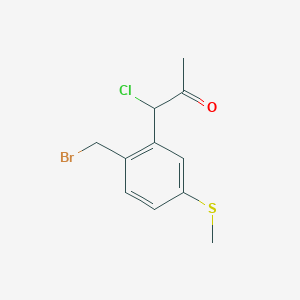
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a methylthio-substituted benzene derivative, followed by chlorination and subsequent reaction with a propanone derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromomethyl and chloropropanone groups are particularly reactive in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl and chloropropanone groups are particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(2-(Methylthio)phenyl)-1-chloropropan-2-one: Lacks the bromomethyl group, which may influence its chemical properties and applications.
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-1-propanone:
Uniqueness
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C11H12BrClOS |
|---|---|
Molekulargewicht |
307.63 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-5-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)10-5-9(15-2)4-3-8(10)6-12/h3-5,11H,6H2,1-2H3 |
InChI-Schlüssel |
PVLYIQFIRHUYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




